molecular formula C21H15Cl2F3N2O2 B2519133 N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide CAS No. 866017-70-1

N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide

Cat. No. B2519133
CAS RN: 866017-70-1
M. Wt: 455.26
InChI Key: VUVXBJPITUEFME-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide

The compound is a complex acetamide with multiple substituents on the aromatic rings. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of an amine with an acyl chloride or similar acylating agent. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For instance, the crystal structure of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was determined using these techniques . The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide was found to be syn to the meta-methyl group, which could influence the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of electron-withdrawing groups such as chloro and trifluoromethyl could affect the reactivity of the amide bond and the aromatic ring. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, indicating that the acetamide structure can be functionalized further .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogens and other substituents can affect properties such as solubility, melting point, and biological activity. For instance, a series of N-substituted acetamides were evaluated for their opioid kappa agonist activity, showing that small changes in the structure can lead to significant differences in biological effects . Additionally, the cytotoxicity of novel acetamide derivatives on various cancer cell lines was assessed, demonstrating the potential for these compounds in medicinal chemistry .

Scientific Research Applications

Potential Pesticide Applications

  • N-derivatives of acetamide compounds, including those structurally related to N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide, have been characterized for potential pesticide applications. The substances were analyzed using X-ray powder diffraction, highlighting their prospective use in pest control solutions (Olszewska, Tarasiuk & Pikus, 2011).

Structural and Conformational Analysis

  • The conformation of the N-H bond in related acetamide structures, such as 2-chloro-N-(3-methylphenyl)acetamide, has been studied, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Gowda, Svoboda, Foro, Dou & Fuess, 2007).

Synthesis of Novel Derivatives

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-{[3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential therapeutic applications of structurally related compounds (Sunder & Maleraju, 2013).

Metabolic Analysis in Herbicides

  • Related chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied in terms of their metabolism in human and rat liver microsomes. This research provides valuable insights into the metabolic pathways, which could be relevant for understanding the metabolism and potential environmental or health impacts of structurally related compounds (Coleman, Linderman, Hodgson & Rose, 2000).

Anticancer Properties

  • Derivatives of related acetamide compounds have been synthesized and screened for their cytotoxicity on various human cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs (Vinayak, Sudha, Kumar & Kumar, 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O2/c1-12-2-5-15(10-17(12)22)28-19(29)8-13-3-6-16(7-4-13)30-20-18(23)9-14(11-27-20)21(24,25)26/h2-7,9-11H,8H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVXBJPITUEFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide

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